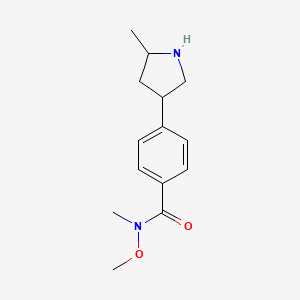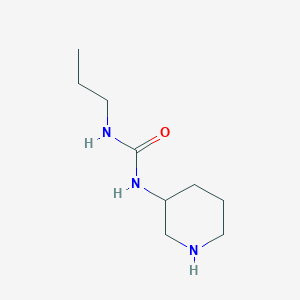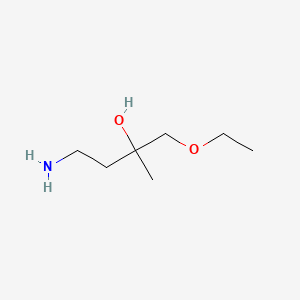
1-(4-Aminocyclohexyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Aminocyclohexyl)pyrrolidin-2-one is a chemical compound with the molecular formula C10H18N2O It is known for its unique structure, which includes a pyrrolidin-2-one ring and an aminocyclohexyl group
Métodos De Preparación
The synthesis of 1-(4-Aminocyclohexyl)pyrrolidin-2-one can be achieved through several routes. One common method involves the reaction of 4-aminocyclohexanone with pyrrolidine under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
1-(4-Aminocyclohexyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by others, facilitated by reagents such as halogens or acids.
Common reagents and conditions used in these reactions include catalysts, specific temperatures, and solvents to ensure the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-(4-Aminocyclohexyl)pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, aiding in the creation of more complex molecules.
Biology: Researchers utilize this compound to study its effects on biological systems, including its potential as a pharmaceutical intermediate.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.
Industry: The compound is used in the production of various chemicals and materials, contributing to advancements in industrial processes .
Mecanismo De Acción
The mechanism of action of 1-(4-Aminocyclohexyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. It may act on enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the context of its use, such as in medicinal chemistry or biological research .
Comparación Con Compuestos Similares
1-(4-Aminocyclohexyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidine: A simpler structure with a five-membered ring, commonly used in organic synthesis.
Pyrrolidin-2-one: Similar to this compound but lacks the aminocyclohexyl group, making it less complex.
Cyclohexylamine: Contains a cyclohexyl group with an amine, but lacks the pyrrolidin-2-one ring.
The uniqueness of this compound lies in its combined structure, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C10H18N2O |
|---|---|
Peso molecular |
182.26 g/mol |
Nombre IUPAC |
1-(4-aminocyclohexyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H18N2O/c11-8-3-5-9(6-4-8)12-7-1-2-10(12)13/h8-9H,1-7,11H2 |
Clave InChI |
BHPOOWBWUQPPQQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1)C2CCC(CC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-ethyl-1-[(3R,4R)-4-methoxypyrrolidin-3-yl]urea hydrochloride](/img/structure/B13190520.png)
![7-Methyl-2-(propan-2-yl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13190527.png)


![tert-Butyl 2-{5-[(trifluoroacetamido)methyl]-1H-1,2,4-triazol-3-yl}piperidine-1-carboxylate](/img/structure/B13190540.png)

![[(4-Bromophenyl)amino]thiourea](/img/structure/B13190568.png)


